molecular formula C18H17N5S B15117051 6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B15117051
M. Wt: 335.4 g/mol
InChI Key: ZDONVKDYQCEMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzothiazole moiety, a piperazine ring, and a pyridine carbonitrile group. The presence of these functional groups endows the compound with unique chemical and biological properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base.

    Pyridine Carbonitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) and suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, facilitating the construction of complex molecules and heterocycles.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. The piperazine ring enhances the compound’s binding affinity to its targets, while the pyridine carbonitrile group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various research applications.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

6-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H17N5S/c1-13-3-2-4-15-17(13)21-18(24-15)23-9-7-22(8-10-23)16-6-5-14(11-19)12-20-16/h2-6,12H,7-10H2,1H3

InChI Key

ZDONVKDYQCEMPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.